molecular formula C11H12O B1361556 5-Acetylindane CAS No. 4228-10-8

5-Acetylindane

Cat. No. B1361556
CAS RN: 4228-10-8
M. Wt: 160.21 g/mol
InChI Key: HCMWPTFPUCPKQM-UHFFFAOYSA-N
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Description

5-Acetylindane, also known as 1-(2,3-Dihydro-1H-inden-5-yl)ethanone, is a chemical compound with the molecular formula C11H12O . It has an average mass of 160.212 Da and a monoisotopic mass of 160.088821 Da .


Molecular Structure Analysis

The molecular structure of 5-Acetylindane consists of an indane group (a fused cyclohexane and benzene ring) with an acetyl group attached to the 5-position of the indane . The InChI representation of the molecule is InChI=1S/C11H12O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-7H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

5-Acetylindane has a density of 1.1±0.1 g/cm³, a boiling point of 291.4±29.0 °C at 760 mmHg, and a flash point of 123.5±19.2 °C . It has a molar refractivity of 48.5±0.3 cm³ and a polar surface area of 17 Ų . The compound is characterized by a molar volume of 150.1±3.0 cm³ .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Oxidative Arylation of Indoles : 5-Acetylindane, through its derivative N-Acetylindoles, participates in oxidative coupling reactions with arenes. Using different oxidants controls the regioselectivity of the arylation at specific positions on the indole ring (Potavathri et al., 2008).

  • Condensation Reactions : The reaction between 2-acetylindan-1,3-dione and aniline was examined to determine the structure of the resulting product, showing that the enamine isomer is favored. This suggests potential applications in organic synthesis and molecular design (Enchev et al., 2003).

  • Spectroscopy and Photostability in Sunscreen Agents : 2-Acetylindan-1,3-dione and its metal complexes show high photostability, high molar absorption, and broad-spectrum UV-protection properties, highlighting their potential as components in sunscreen formulations (Ahmedova et al., 2002).

Luminescence and LED Technology

  • Luminescent Properties for LED Applications : A novel indane-based β-diketone and its europium(III) ternary complex were synthesized, showing high thermal stability, wide and strong excitation bands, and intense red emission under near UV light. This complex is suitable for use as an efficient red phosphor in white LEDs (Wang et al., 2011).

Proton Transfer and Molecular Dynamics

  • Intramolecular Proton Transfer Mechanisms : The solvent-dependent excited-state intramolecular proton transfer (ESIPT) mechanism of 2-acetylindan-1,3-dione was investigated, revealing how solvent effects can influence the behavior of such systems. This research provides insights into the solvation effects on proton transfer mechanisms (Li et al., 2017).

  • Ultrafast Absorption and Fluorescence Spectroscopy : The photoinduced excited-state intramolecular proton-transfer dynamics of 2-acetylindan-1,3-dione were examined, providing valuable insights into the structural and dynamic aspects of the molecule under photoexcitation (Verma et al., 2015).

Safety And Hazards

5-Acetylindane should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or inhalation, seek immediate medical attention .

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMWPTFPUCPKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962408
Record name 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetylindane

CAS RN

4228-10-8
Record name 5-Acetylindane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62537
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Acetylindane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,3-dihydro-1H-indene (100.0 g, 0.85 mol) and acetic anhydride (104.2 g, 1.35 mol) was added drop-wise to a slurry of AlCl3 (272.0 g, 2.04 mol) in CH2Cl2 (1000 ml) at 0° C. over a period of 3 h. The reaction mixture was stirred at room temperature under a nitrogen atmosphere for 15 h. Then the reaction mixture was poured into ice water (500 mL) and extracted with ethyl acetate (500 mL×3). The combined organic layers were washed with brine (500 mL), dried over Na2SO4 and evaporated in vacuo. The residue that was purified by column chromatography (petroleum ether:ethyl acetate=20:1) to give the product (120.0 g, 88%). 1H NMR (400 MHz, CDCl3) δ 2.08-2.15 (m, 2H), 2.58 (s, 3H), 2.95 (t, J=7.2, 4H), 7.28 (d, J=8.0, 1H), 7.75 (d, J=8.0, 1H) 7.82 (s, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
104.2 g
Type
reactant
Reaction Step One
Name
Quantity
272 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

A mixture of indane (1, 12.25 mL, 0.10 mol) and Ac2O (11.34 mL, 0.12 mol) was added dropwise for 1 h to a slurry of AlCl3 (26.7 g, 0.2 mol) in DCM (100 mL) at 0° C. The reaction mixture was warmed up to room temperature and stirred for 15 h. The mixture was cooled to 0° C. and quenched by slow addition of water (20˜30 mL) and 1M HCl (50 mL). The organic layer was separated, washed with brine and saturated NaHCO3 solution, dried over anhydrous MgSO4, filtered and concentrated in vacuo. The crude product 2 was dried under high vacuum and used without further purification (16.1 g, 0.10 mol, 100%).
Quantity
12.25 mL
Type
reactant
Reaction Step One
Name
Quantity
11.34 mL
Type
reactant
Reaction Step One
Name
Quantity
26.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 2,3-dihydro-1H-indene (100.0 g, 0.85 mol) and acetic anhydride (104.2 g, 1.35 mol) was added drop-wise to a slurry of A1C13 (272.0 g, 2.04 mol) in CH2Cl2 (1000 ml) at 0° C. over a period of 3 h. The reaction mixture was stirred at room temperature under a nitrogen atmosphere for 15 h. Then the reaction mixture was poured into ice water (500 mL) and extracted with ethyl acetate (500 mL×3). The combined organic layers were washed with brine (500 mL), dried over Na2SO4 and evaporated in vacuo. The residue that was purified by column chromatography (petroleum ether:ethyl acetate=20:1) to give the product (120.0 g, 88%). 1H NMR (400 MHz, CDCl3) δ 2.08-2.15 (m, 2H), 2.58 (s, 3H), 2.95 (t, J=7.2, 4 H), 7.28 (d, J=8.0, 1H), 7.75 (d, J=8.0, 1H) 7.82 (s,1H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
104.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
H Wang, P He, H Yan, M Gong - Sensors and Actuators B: Chemical, 2011 - Elsevier
… A novel indane based β-diketone with trifluorobutane in the contraposition, 5-acetylindane-4… by column chromatography to give 5-acetylindane (yield 74%). 5-Acetylindane: 1 H NMR (…
Number of citations: 95 www.sciencedirect.com
Z KUMAZAWA, J IWASA, M NAKAJIMA - Agricultural and Biological …, 1961 - jstage.jst.go.jp
… perimental fact eliminates the possibility that the snythetic acid (VIII) might be 4-acetyl2-carboxyphenylacetic acid which could be obtained if the bromination of 5-acetylindane (IX) would …
Number of citations: 6 www.jstage.jst.go.jp
G Baddeley, E Wrench, R Williamson - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… to the acylation of 5-acetylindane, 6-acetyltetralin, 9 : 1 0-dihydroanthracene, and cydohexane. … Interaction of excess of acetylating agent and 5-acetylindane or 6-acetyltetralin is best …
Number of citations: 7 pubs.rsc.org
J SONNENBICHLER, J DIETRICH, W SCHÄFER… - 1993 - degruyter.com
… Of the compounds synthesized the five indane-2-acid derivatives 5-acetylindane-2-carboxylic acid (2), (±)5-formylindane-2-carboxylic acid (3), (±)indane-2,5-dicarboxylic acid (4), (±)…
Number of citations: 5 www.degruyter.com
K Schofield, T Swain, RS Theobald - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… A second isomer, mp 9l0, was also isolated from the nitration product of 5-acetylindane, and is proved to be 4-nitro-5-acetylindane by the fact that the derived amine yielded 4-hydroxy7 : …
Number of citations: 8 pubs.rsc.org
WG Dauben, J Jiu - Journal of the American Chemical Society, 1954 - ACS Publications
… 5-Acetylindane (I),7-9 prepared by a FriedelCrafts reaction between acetyl chloride and indane, was converted … (0.52 mole) of 5-acetylindane at such a rate so that the temperature was …
Number of citations: 25 pubs.acs.org
LL YEUNG - 1999 - core.ac.uk
Tungsten hexacarbonyl in refluxing chlorobenzene has been found to be an effective reagent for the desulfurdimerization of dithioacetals to give the corresponding dimeric olefins in …
Number of citations: 0 core.ac.uk
NP Buu-Hoi, P Jacquignon, D Lavit - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… bp 213"/18 mm.), obtained by a Beckmann rearrangement of 5-acetylindane oxime (29 g. ; bp 180-185"/13 mm., mp 11" 116") with phosphorus pentachloride (36 g.) in cold ether (250 cc…
Number of citations: 3 pubs.rsc.org
GR Newkome, DL Fishel - The Journal of Organic Chemistry, 1966 - ACS Publications
Simple N-unsubstituted hydrazones of most aldehydes or ketones, usually difficult to obtain in good yields and high purity, may be so prepared from the corresponding,-…
Number of citations: 131 pubs.acs.org
G Gopakumar - 1966 - lib.unipune.ac.in
… solvent was distilled to yield pure 5-acetylindane (8.9 g, bp, 143-144c/13 mmj lit.^^: bp 144C… To the sodium hypobromite solution thus prepared was added 5-acetylindane (8.5 g, 0.05S …
Number of citations: 0 lib.unipune.ac.in

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